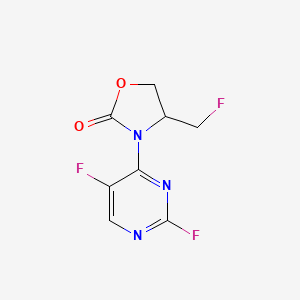
3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,5-difluorobenzaldehyde and urea.
Oxazolidinone Formation: The oxazolidinone ring is formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazolidinone ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the oxazolidinone ring.
Substitution: The fluorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various pyrimidine analogs.
科学研究应用
Chemistry
In chemistry, ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes or receptors, particularly those involved in bacterial cell wall synthesis.
Medicine
Medicinally, oxazolidinones are known for their antibacterial properties, and this compound may be investigated for its potential as an antibiotic.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one likely involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is unique due to the presence of multiple fluorine atoms, which can enhance its biological activity and stability compared to other oxazolidinones.
属性
分子式 |
C8H6F3N3O2 |
|---|---|
分子量 |
233.15 g/mol |
IUPAC 名称 |
3-(2,5-difluoropyrimidin-4-yl)-4-(fluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H6F3N3O2/c9-1-4-3-16-8(15)14(4)6-5(10)2-12-7(11)13-6/h2,4H,1,3H2 |
InChI 键 |
CQLZKVPSZCGDCX-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C(=O)O1)C2=NC(=NC=C2F)F)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















